2-Acetoxypropanoic acid

Biobased Acrylates Renewable Polymers Sustainable Chemistry

Direct lactic acid dehydration yields only 68% acrylic acid, limiting renewable adoption. 2-Acetoxypropanoic acid (APA) enables a proven high-yield route: • >98% conversion, 96% selectivity in APA synthesis via reactive distillation • 75% acrylate yield from APA esters vs. 68% direct lactic acid route • Bio-based platform chemical for sustainable polymer production Supplied as racemic mixture (≥98% purity) or (S)-enantiomer for chiral applications. Bulk quantities available.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 3853-80-3
Cat. No. B7799010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxypropanoic acid
CAS3853-80-3
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC(=O)C
InChIInChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
InChIKeyWTLNOANVTIKPEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxypropanoic Acid for Biobased Acrylate Production


2-Acetoxypropanoic acid (CAS 3853-80-3, also registered as 535-17-1) is a carboxylic acid ester characterized by an acetoxy group at the second carbon of a propanoic acid backbone [1]. This structural feature distinguishes it from its parent compound, lactic acid, and enables its primary industrial role as a critical intermediate in the synthesis of bio-based acrylic acid and acrylate esters [2]. As a derivative of lactic acid, it serves as a renewable platform chemical, facilitating a transition from petroleum-derived propylene to sustainable feedstocks for high-volume polymer production [3]. Its procurement is often driven by specific process requirements where direct use of lactic acid or other in-class intermediates results in lower yield or selectivity.

Why 2-Acetoxypropanoic Acid Cannot Be Replaced


While lactic acid is the immediate precursor to 2-acetoxypropanoic acid (APA), its direct use in acrylic acid production is limited by lower yields and catalyst deactivation. The direct dehydration of lactic acid to acrylic acid has been reported to achieve a maximum yield of only 68% [1], compared to higher yields achieved via the APA intermediate route. Furthermore, the thermodynamically unfavorable esterification of lactic acid to APA (equilibrium constant of 0.25) necessitates a dedicated reactive distillation process to achieve high conversion (>98%) and selectivity (96%) [2]. Attempting to substitute APA with lactic acid in established acrylate production processes would therefore compromise both yield and efficiency. Similarly, other in-class intermediates like lactide or 3-hydroxypropionic acid follow distinct reaction pathways with different catalyst requirements and product distributions, precluding simple substitution [3].

2-Acetoxypropanoic Acid Differentiation Evidence


Enhanced Acrylate Yield via APA Esters

The conversion of methyl and benzyl esters of 2-acetoxypropanoic acid (APA) to acrylate esters achieves a 75% yield, significantly outperforming the direct dehydration of lactic acid, which yields only 68% [1]. This 7 percentage point advantage is critical in industrial production where yield improvements directly impact cost efficiency and waste reduction.

Biobased Acrylates Renewable Polymers Sustainable Chemistry

Ester Structure Impact on Acrylate Yield

Within the APA ester class, acrylate yield is highly dependent on the ester group structure. Methyl and benzyl APA esters achieve a 75% yield, whereas ethyl and butyl esters of APA, which possess hydrogen atoms on the β-carbon of the ester group, undergo alkene elimination as a side reaction, leading to reduced acrylate yields [1]. This structural dependence mandates careful selection of the specific APA ester for process optimization.

Process Chemistry Ester Pyrolysis Reaction Engineering

APA Synthesis via Reactive Distillation

The synthesis of 2-acetoxypropanoic acid (APA) from lactic acid is thermodynamically limited (equilibrium constant = 0.25). A continuous reactive distillation process overcomes this limitation, achieving >98% conversion of lactic acid and 96% selectivity to APA [1]. In contrast, a traditional batch reactor, even with high acetic acid to lactic acid ratios, results in poor conversions due to equilibrium constraints.

Process Intensification Reactive Distillation Biobased Platform Chemicals

Physical Property Differentiation

The (S)-(-)-enantiomer of 2-acetoxypropanoic acid exhibits a density of 1.162 g/mL at 25 °C and a boiling point of 115-117 °C at 2 mmHg [1]. These values differ from the racemic mixture (density 1.176 g/mL at 20 °C) and are distinct from those of lactic acid (density approx. 1.21 g/mL for the racemate, boiling point 122 °C at 14 mmHg), providing a basis for purity analysis and differentiation during procurement.

Physicochemical Properties Material Characterization Quality Control

Chiral Differentiation for Enantioselective Applications

The (S)-(-)-enantiomer of 2-acetoxypropanoic acid is a chiral building block with a specific optical rotation of -51° (c=7, CHCl3) . This is in contrast to the racemic mixture, which has no net optical activity. The availability of both enantiomers (R and S) and the racemate provides researchers with precise tools for stereochemical control in synthesis, a feature not offered by achiral intermediates like 3-hydroxypropionic acid.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Application Scenarios for 2-Acetoxypropanoic Acid


Biobased Acrylic Acid and Acrylate Production

For industrial users seeking to maximize the yield of acrylic acid or acrylate esters from renewable lactic acid, the two-step process via 2-acetoxypropanoic acid (APA) and its esters is a proven, high-yield route. Evidence shows that APA esters achieve a 75% yield in acrylate production [1], surpassing the 68% yield from direct lactic acid dehydration. This scenario is ideal for chemical manufacturers transitioning from petroleum-based propylene to a sustainable, bio-based platform.

Enantioselective Synthesis and Chiral Building Blocks

The availability of (S)-(-)-2-acetoxypropanoic acid with a specific optical rotation of -51° makes it a valuable chiral building block. This scenario is applicable in medicinal chemistry and natural product synthesis where stereochemistry is critical. Researchers can use this enantiomerically pure compound to install a defined chiral center, enabling the synthesis of enantiopure pharmaceuticals or bioactive molecules, a capability not offered by the racemic mixture or achiral precursors like 3-hydroxypropionic acid.

Continuous Reactive Distillation Process

For chemical engineers and process developers, 2-acetoxypropanoic acid serves as a model compound for reactive distillation. The demonstrated >98% conversion and 96% selectivity in its synthesis [2] provide a robust case study for designing intensified processes for equilibrium-limited reactions. This scenario is relevant for academic and industrial research focused on process intensification, catalyst development, and the scale-up of biobased chemical manufacturing.

Analytical Reference Standard and Purity Verification

Due to its well-defined physical properties, such as density (1.176 g/mL for racemic; 1.162 g/mL for (S)-enantiomer) and specific optical rotation , 2-acetoxypropanoic acid is used as an analytical reference standard. Quality control laboratories can leverage these properties to verify the identity and purity of incoming material, ensuring batch-to-batch consistency in pharmaceutical or specialty chemical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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